molecular formula C28H30F3N7O7 B15138832 Z-Gly-Gly-Arg-AFC

Z-Gly-Gly-Arg-AFC

Cat. No.: B15138832
M. Wt: 633.6 g/mol
InChI Key: TWNJYUWAKBTEJI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Gly-Arg-AFC is a synthetic, thrombin-specific fluorogenic substrate central to global hemostasis assays, enabling the continuous, real-time monitoring of thrombin generation (TG) in plasma. Its core value lies in providing researchers with a dynamic and holistic view of a plasma sample's coagulation potential, which is more informative than traditional endpoint assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) for investigating both bleeding and prothrombotic tendencies . The mechanism of action is based on the enzymatic cleavage of the substrate by thrombin. The sequence Z-Gly-Gly-Arg is recognized and cut by the active site of thrombin, releasing the fluorogenic group, 7-amino-4-trifluoromethylcoumarin (AFC). While in solution and attached to the peptide, AFC fluorescence is quenched. Upon release, it produces a strong fluorescent signal that can be detected with a microplate reader (typically with excitation around 400 nm and emission around 505 nm). The rate of increase in fluorescence is directly proportional to the amount of thrombin generated in the sample, allowing researchers to generate a detailed "thrombogram" curve . This substrate is a critical tool in applications such as the quality control of hemophilia treatments, the study of natural and therapeutic anticoagulants, and drug discovery for cardiovascular diseases . The key difference between AFC and the more common AMC (7-amino-4-methylcoumarin) variant lies in the fluorophore's spectral properties. AFC generally offers a longer emission wavelength, which can help reduce background interference in certain biological samples. Researchers can select between AFC and AMC based on their specific instrument filters and experimental requirements . This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C28H30F3N7O7

Molecular Weight

633.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H30F3N7O7/c29-28(30,31)19-12-24(41)45-21-11-17(8-9-18(19)21)37-25(42)20(7-4-10-34-26(32)33)38-23(40)14-35-22(39)13-36-27(43)44-15-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,20H,4,7,10,13-15H2,(H,35,39)(H,36,43)(H,37,42)(H,38,40)(H4,32,33,34)/t20-/m0/s1

InChI Key

TWNJYUWAKBTEJI-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Arg-AFC involves the coupling of Nα-benzyloxycarbonyl-glycyl-glycyl-arginine with 7-amino-4-methylcoumarin. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Arg-AFC primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and 4-methylcoumarin results in the release of a fluorescent product .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include thrombin, plasminogen activators, and other proteolytic enzymes. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence at a specific wavelength, allowing for the quantification of enzyme activity .

Scientific Research Applications

Z-Gly-Gly-Arg-AMC hydrochloride, derived from glycine, arginine, and 7-amino-4-methylcoumarin (AMC), is a synthetic peptide and fluorogenic substrate widely used in enzyme assays. The "Z" (benzyloxycarbonyl) group stabilizes the peptide during synthesis and enzymatic reactions. When proteolytic enzymes hydrolyze Z-Gly-Gly-Arg-AMC, the bond between arginine and glycine cleaves, releasing AMC, which researchers can detect through fluorescence.

Scientific Research Applications

Z-Gly-Gly-Arg-AMC hydrochloride has diverse applications in scientific research. It serves as a substrate for measuring protease activity, particularly trypsin, thrombin, urokinase, and tissue-type plasminogen activator .

Enzyme Activity Assays

The compound is utilized as a substrate for protease activity measurement. Researchers monitor enzyme activity by measuring the fluorescence resulting from the release of AMC.

Thrombin Activity Assays Z-Gly-Gly-Arg-AMC is suitable for thrombin activity assays . For instance, researchers have validated a thrombin activity assay based on the cleavage of Z-Gly-Gly-Arg-AMC to optimize signal and preserve a linear response of fluorescent product formation . The substrate is also used in the calibrated automated thrombogram (CAT) to determine hyper- and hypocoagulability .

Trypsin Activity Assays Z-Gly-Gly-Arg-AMC can determine the tryptic activity of proteasomes . Studies have also used it to measure trypsin-like activity levels of microorganisms .

Urokinase and Plasminogen Activator Assays Z-Gly-Gly-Arg-AMC is a substrate in direct fluorometric assays of urokinase and tissue-type plasminogen activator . It is also a fluorogenic substrate for urokinase, trypsin, thrombin, and tissue-type plasminogen .

Hypercoagulability Studies

Z-Gly-Gly-Arg-AMC is used to study hypercoagulability in diabetic patients . It has been used in mechanistic investigations to test the hypothesis that the hyperglycemic byproduct methylglyoxal impairs anticoagulant activity .

Periodontal Research

Studies have demonstrated the use of Z-Gly-Gly-Arg-AFC to assay trypsin-like activity in gingival crevicular fluid eluates. The levels of enzyme activity showed a positive correlation with probing attachment loss and bone loss, suggesting its diagnostic potential in evaluating periodontal conditions .

Mechanism of Action

Z-Gly-Gly-Arg-AFC exerts its effects through the specific cleavage of its peptide bond by proteolytic enzymes. The molecular target of this compound is the active site of these enzymes, where the hydrolysis reaction occurs. The cleavage results in the release of 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured to determine the activity of the enzyme and to study the kinetics of the reaction .

Comparison with Similar Compounds

Comparison with Similar Fluorogenic Substrates

Structural and Functional Differences

The table below compares Z-Gly-Gly-Arg-AFC with key analogs:

Compound Sequence Fluorophore Target Enzyme(s) Molecular Weight Key Reference(s)
This compound Gly-Gly-Arg AFC Trypsin-like proteases 633.6
Z-Gly-Gly-Arg-AMC Gly-Gly-Arg AMC Trypsin-like proteases ~600*
H-D-Phe-Pro-Arg-AFC Phe-Pro-Arg AFC Thrombin 665.6
H-D-Val-Leu-Lys-AFC Val-Leu-Lys AFC Plasmin 623.7
Z-Phe-Arg-AMC Phe-Arg AMC Cathepsins B/L, kallikrein 595.6

*AMC (7-amino-4-methylcoumarin) has λex ~354 nm, λem ~442 nm.

Key Observations:
  • Fluorophore Choice : AFC offers higher fluorescence intensity and red-shifted emission compared to AMC, reducing background interference in biological samples .
  • Sequence Specificity :
    • This compound targets trypsin-like proteases due to the Arg residue at the P1 position .
    • Thrombin-specific substrates (e.g., H-D-Phe-Pro-Arg-AFC) require a Pro residue at P2 for optimal binding .
    • Plasmin substrates (e.g., H-D-Val-Leu-Lys-AFC) favor hydrophobic residues (Val, Leu) at P3/P2 .

Enzymatic Efficiency and Selectivity

Studies in periodontal disease models demonstrated that this compound hydrolysis correlates with probing attachment loss (r=0.72) and bone loss (r=0.65), outperforming elastase-specific substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AFC) in diagnostic relevance .

In contrast, Z-Gly-Gly-Arg-AMC showed 30% lower sensitivity in thrombin assays due to AMC's shorter emission wavelength .

Stability and Handling

  • Storage : this compound requires desiccated storage at -20°C, similar to other AFC/AMC substrates .
  • Safety : Standard precautions apply (avoid inhalation, use PPE), as with most fluorogenic peptides .

Q & A

Q. What is the structural and functional role of the AFC fluorophore in Z-Gly-Gly-Arg-AFC for protease assays?

this compound is a fluorogenic substrate where the AFC (7-amino-4-trifluoromethylcoumarin) group acts as a leaving group. Upon enzymatic cleavage (e.g., by trypsin-like proteases), AFC releases a fluorescent signal proportional to enzyme activity. The trifluoromethyl group enhances fluorescence quantum yield, enabling high sensitivity in kinetic assays. Researchers should validate substrate specificity using negative controls (e.g., protease inhibitors) and calibrate fluorescence readers with AFC standards .

Q. How can researchers optimize buffer conditions for this compound-based assays to minimize background noise?

Buffer optimization involves testing pH (6.5–8.5), ionic strength (50–150 mM NaCl), and additives (e.g., Ca²⁺ for metalloproteases). For example, Tris-HCl buffers at pH 7.4 with 0.01% Tween-20 reduce nonspecific adsorption. Pre-incubate substrates at assay temperature to stabilize baseline fluorescence. Include a "no-enzyme" control to quantify auto-hydrolysis rates .

Q. What are the critical steps for validating this compound as a substrate in novel protease studies?

  • Specificity: Compare cleavage rates with known substrates (e.g., Z-Gly-Pro-Arg-AFC for thrombin).
  • Linearity: Confirm fluorescence intensity correlates linearly with enzyme concentration (R² > 0.98).
  • Inhibition: Use selective inhibitors (e.g., PMSF for serine proteases) to verify signal suppression. Document deviations from established protocols and recalibrate instruments post-validation .

Advanced Research Questions

Q. How should researchers resolve contradictory kinetic data (e.g., Km discrepancies) when using this compound across studies?

Discrepancies may arise from enzyme purity, substrate lot variability, or assay conditions. To address this:

  • Replicate experiments with freshly prepared substrates and standardized buffers.
  • Perform Michaelis-Menten analysis under identical conditions (temperature, pH, ionic strength).
  • Cross-validate with orthogonal methods (e.g., HPLC for cleavage product quantification). Publish raw data and methodological details to enable cross-study comparisons .

Q. What computational tools can predict this compound interactions with non-canonical proteases?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model substrate-enzyme interactions. Prioritize proteases with conserved catalytic triads (e.g., Ser-His-Asp for serine proteases). Validate predictions with mutagenesis (e.g., alanine scanning of active-site residues) and kinetic assays. Use PyMOL for structural visualization of binding pockets .

Q. How can this compound be adapted for real-time monitoring of protease activity in 3D cell cultures?

  • Hydrogel embedding: Incorporate substrate into Matrigel or collagen matrices at 10–50 µM.
  • Imaging: Use confocal microscopy with excitation/emission at 380/500 nm.
  • Controls: Include protease-knockout cell lines or inhibitor-treated samples. Note: Diffusion kinetics in 3D systems may require longer incubation times than 2D assays .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing time-dependent fluorescence data from this compound assays?

  • Nonlinear regression: Fit progress curves to the Michaelis-Menten equation using GraphPad Prism.
  • Error propagation: Calculate SD from triplicate technical and biological replicates.
  • Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous data points. Report both initial velocity (V₀) and steady-state parameters (kcat/Km) .

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • QC testing: Verify purity (>95%) via HPLC and mass spectrometry.
  • Storage: Lyophilize aliquots at −80°C to prevent hydrolysis.
  • Normalization: Adjust substrate concentrations based on molar extinction coefficients (ε₃₈₀ = 12,500 M⁻¹cm⁻¹). Disclose batch numbers in publications to enhance reproducibility .

Cross-Disciplinary Applications

Q. Can this compound be used to study protease signaling in neurological diseases (e.g., Alzheimer’s)?

Yes, but with caveats:

  • Blood-brain barrier (BBB): Test substrate permeability using in vitro BBB models (e.g., hCMEC/D3 cells).
  • Specificity: Combine with Aβ₁₋₄₂ aggregates to distinguish amyloid-associated proteases.
  • Ethics: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for translational studies .

Q. What are the limitations of this compound in high-throughput screening (HTS) for drug discovery?

  • Photobleaching: Limit exposure to UV light; use plate readers with rapid scanning modes.
  • Cost: Compare with colorimetric substrates (e.g., Z-Gly-Gly-Arg-pNA) for budget optimization.
  • False positives: Pre-screen compound libraries for intrinsic fluorescence at 500 nm.
    Validate hits with orthogonal assays (e.g., FRET-based substrates) .

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